molecular formula C19H24N2O2 B2654986 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide CAS No. 955791-10-3

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2654986
CAS No.: 955791-10-3
M. Wt: 312.413
InChI Key: BUJZMXDQMIIIML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydroquinoline ring (a six-membered benzene ring fused to a nitrogen-containing five-membered ring), with a propyl group attached to one of the carbon atoms in the ring. Additionally, a furan-2-carboxamide group would be attached via an ethyl linker .


Chemical Reactions Analysis

As a complex organic molecule, “N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide” could potentially undergo a variety of chemical reactions. The presence of the amide group could allow for reactions involving nucleophilic acyl substitution, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological systems in a variety of ways, depending on its structure and functional groups .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-11-21-12-3-5-16-14-15(7-8-17(16)21)9-10-20-19(22)18-6-4-13-23-18/h4,6-8,13-14H,2-3,5,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZMXDQMIIIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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